Technical Guide: Synthesis and Purification of Fmoc-Ala-OH-3,3,3-d3
Technical Guide: Synthesis and Purification of Fmoc-Ala-OH-3,3,3-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of N-(9-Fluorenylmethoxycarbonyl)-L-alanine-3,3,3-d3 (Fmoc-Ala-OH-3,3,3-d3), an isotopically labeled amino acid crucial for various applications in proteomics, biomolecular NMR, and as a building block in the synthesis of isotope-labeled peptides for mass spectrometry-based protein quantitation.[1][2]
Core Concepts and Properties
Fmoc-Ala-OH-3,3,3-d3 is a derivative of the amino acid L-alanine where the three hydrogen atoms on the methyl group are replaced with deuterium. The N-terminus is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS).[3] This isotopic labeling provides a distinct mass shift, making it a valuable tool for quantitative proteomics and metabolic studies.
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-Ala-OH-3,3,3-d3 is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | CD₃CH(NH-Fmoc)CO₂H | [1][4] |
| Molecular Weight | 314.35 g/mol | [1][2] |
| CAS Number | 225101-67-7 | [5] |
| Isotopic Purity | ≥98 atom % D | [1][2][4] |
| Chemical Purity | ≥98% | [1][2] |
| Appearance | White to off-white powder | [6] |
| Melting Point | 147-153 °C | |
| Optical Activity | [α]20/D −18°, c = 1 in DMF | |
| Storage Conditions | 2-8°C, protect from light | [1][2] |
Synthesis Methodology
The synthesis of Fmoc-Ala-OH-3,3,3-d3 is analogous to the well-established methods for its non-deuterated counterpart. The core of the synthesis involves the reaction of the free amino group of L-alanine-3,3,3-d3 with an Fmoc-donating reagent under basic conditions.
Synthesis Workflow
The overall workflow for the synthesis and purification of Fmoc-Ala-OH-3,3,3-d3 is depicted in the following diagram.
Caption: Workflow for the synthesis and purification of Fmoc-Ala-OH-3,3,3-d3.
Experimental Protocol: Synthesis
This protocol is adapted from the synthesis of non-deuterated Fmoc-Ala-OH.[7]
Materials:
-
L-Alanine-3,3,3-d3
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Diethyl Ether
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, dissolve L-alanine-3,3,3-d3 (1 equivalent) in a 1:1 (v/v) mixture of deionized water and 1,4-dioxane.
-
Add sodium carbonate (5 equivalents) to the solution and stir until dissolved.
-
In a separate container, dissolve N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.5 equivalents) in 1,4-dioxane.
-
Slowly add the Fmoc-OSu solution to the L-alanine-3,3,3-d3 solution while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 18 hours.
-
After the reaction is complete, filter the mixture to remove any insoluble material.
-
Transfer the filtrate to a separatory funnel and wash three times with diethyl ether to remove unreacted Fmoc-OSu.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of Fmoc-Ala-OH-3,3,3-d3 will form.
-
Extract the product into ethyl acetate (3 portions).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a white solid. A typical yield for the non-deuterated analogue is approximately 99%.[7]
Note on Reagent Choice: The use of Fmoc-OSu can lead to the formation of Fmoc-β-alanine as a side product through a Lossen-type rearrangement.[8][9] To minimize this impurity, it is recommended to use the minimum necessary excess of Fmoc-OSu or consider using Fmoc-Cl as an alternative Fmoc-donating reagent.[8]
Purification
Purification of the crude product is essential to remove any unreacted starting materials, by-products, and impurities. Recrystallization is a common and effective method for purifying Fmoc-protected amino acids.
Experimental Protocol: Recrystallization
This protocol is based on a general procedure for the purification of Fmoc-amino acids.[10]
Materials:
-
Crude Fmoc-Ala-OH-3,3,3-d3
-
Toluene
Procedure:
-
Place the crude Fmoc-Ala-OH-3,3,3-d3 (1 part by weight) in a flask.
-
Add toluene (6 parts by volume) to the flask.
-
Heat the mixture to 50°C and stir for 1 hour.
-
Cool the mixture to 30 ± 5°C and continue stirring for 2 hours to allow for crystallization.
-
Filter the solid product and wash the filter cake with a small amount of cold toluene.
-
Dry the purified product under vacuum at 50°C. The expected yield for a similar, non-deuterated Fmoc-amino acid is between 92-97%.[10]
Quality Control and Characterization
The purity and identity of the final product should be confirmed using appropriate analytical techniques.
| Technique | Purpose | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | Assess chemical purity | Purity ≥ 98% |
| Mass Spectrometry (MS) | Confirm molecular weight and isotopic enrichment | Detection of the correct molecular ion peak for the deuterated compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure and isotopic incorporation | Absence of the proton signal corresponding to the methyl group of alanine and presence of characteristic Fmoc signals. |
Applications in Research and Development
The primary application of Fmoc-Ala-OH-3,3,3-d3 is in the synthesis of isotopically labeled peptides. These peptides are instrumental in quantitative proteomics, particularly in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) experiments, and as internal standards for mass spectrometry-based assays.[1][2] The deuterium labeling provides a known mass difference that allows for the accurate quantification of proteins and peptides from different samples. Additionally, it finds use in biomolecular NMR studies to aid in spectral assignment and structural analysis.[2]
Logical Flow of Synthesis and Analysis
The following diagram illustrates the logical progression from starting materials to the final, characterized product.
Caption: Logical flow from synthesis to quality control of Fmoc-Ala-OH-3,3,3-d3.
References
- 1. L-Alanine-ð-Fmoc (3,3,3-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. L-Alanine-ð-Fmoc (3,3,3-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-7316-1 [isotope.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. L-ALANINE-N-FMOC | Eurisotop [eurisotop.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. ajpamc.com [ajpamc.com]
